Ac-DEVD-CHO: A Technical Guide to a Reversible Caspase-3 Inhibitor
Ac-DEVD-CHO: A Technical Guide to a Reversible Caspase-3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthetic tetrapeptide Ac-DEVD-CHO as a reversible inhibitor of caspase-3. This document details its mechanism of action, quantitative inhibitory data, and relevant experimental protocols, offering valuable insights for researchers in apoptosis, cancer biology, and neurodegenerative diseases.
Introduction: The Role of Caspase-3 in Apoptosis
Caspase-3 is a critical executioner caspase in the intricate process of apoptosis, or programmed cell death.[1] Its activation can be triggered by both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[2][3] Once activated, caspase-3 orchestrates the dismantling of the cell by cleaving a wide array of cellular substrates, including structural proteins and DNA repair enzymes.[1] A key substrate of caspase-3 is poly (ADP-ribose) polymerase (PARP), and the cleavage of PARP is a hallmark of apoptosis.[4]
Ac-DEVD-CHO: Mechanism of Action
Ac-DEVD-CHO is a synthetic, cell-permeable tetrapeptide that functions as a potent and reversible inhibitor of caspase-3.[5][6] Its design is based on the amino acid sequence DEVD (Asp-Glu-Val-Asp), which is the recognition and cleavage site for caspase-3 within PARP.[4] The aldehyde group (-CHO) on the C-terminus of the peptide interacts with the active site cysteine of caspase-3, thereby blocking its proteolytic activity.[5] This inhibition is competitive, meaning Ac-DEVD-CHO competes with natural substrates for binding to the enzyme's active site.[7]
Quantitative Inhibitory Data
The inhibitory potency of Ac-DEVD-CHO has been quantified against several caspases. The following table summarizes the reported inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50).
| Caspase Target | Inhibition Constant (Ki) | IC50 | References |
| Caspase-3 | 0.2 nM, 0.23 nM, < 1nM, 230 pM | 0.2 nM, 10 nM | [5][6][8][9][10] |
| Caspase-7 | 0.3 nM, 1.6 nM | - | [5][8] |
| Caspase-2 | 1.7 µM | - | [8] |
| Group III Caspases | 1 - 300 nM | - | [8] |
Signaling Pathways and Inhibition
The activation of caspase-3 is a central event in both the intrinsic and extrinsic apoptotic pathways. Ac-DEVD-CHO exerts its effect by directly inhibiting the enzymatic activity of activated caspase-3, thereby preventing the downstream events of apoptosis.
Experimental Protocols
Ac-DEVD-CHO is widely used in various experimental settings to investigate the role of caspase-3 in apoptosis. Below are detailed methodologies for key experiments.
In Vitro Caspase-3 Activity Assay (Spectrofluorometric)
This assay measures the activity of caspase-3 in cell lysates by monitoring the cleavage of a fluorogenic substrate.
Materials:
-
Cells of interest (adherent or suspension)
-
Apoptosis-inducing agent
-
Phosphate Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., 10 mM Tris pH 7.5, 130 mM NaCl, 1% Triton X-100, 10 mM NaPi, 10 mM NaPPi)
-
Protease Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10% glycerol, 2 mM DTT)
-
Caspase-3 substrate (e.g., Ac-DEVD-AMC)
-
Ac-DEVD-CHO inhibitor
-
96-well black microplate
-
Fluorometer
Protocol:
-
Cell Culture and Treatment: Culture cells to the desired confluency and induce apoptosis using an appropriate agent. Include a non-treated control group.
-
Cell Lysis:
-
For adherent cells, wash with PBS and lyse directly on the plate with Cell Lysis Buffer.
-
For suspension cells, pellet the cells, wash with PBS, and resuspend in Cell Lysis Buffer.
-
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well black microplate, prepare the following reaction mixtures:
-
Sample: Cell lysate (normalized for protein concentration), Protease Assay Buffer, and Ac-DEVD-AMC substrate (final concentration typically 20 µM).
-
Inhibitor Control: Cell lysate, Protease Assay Buffer, Ac-DEVD-CHO (final concentration typically 100 nM), and Ac-DEVD-AMC substrate.
-
Blank: Protease Assay Buffer and Ac-DEVD-AMC substrate (no cell lysate).
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm for the AMC-based substrate.[4]
Flow Cytometry Analysis of Apoptosis Inhibition
This method assesses the ability of Ac-DEVD-CHO to prevent apoptosis at the single-cell level using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
Ac-DEVD-CHO inhibitor
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells and treat with the apoptosis-inducing agent in the presence or absence of Ac-DEVD-CHO. Include untreated and vehicle-treated controls.
-
Cell Harvesting: After the desired incubation period, harvest the cells (including any floating cells).
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Logical Relationship of Reversible Inhibition
The reversible nature of Ac-DEVD-CHO's inhibition is a key characteristic. The inhibitor binds non-covalently to the active site of caspase-3, and this interaction is in equilibrium. This means that the inhibitor can dissociate from the enzyme, and its inhibitory effect can be overcome by increasing the substrate concentration.
Conclusion
Ac-DEVD-CHO is an invaluable tool for the study of apoptosis. Its high potency and specificity for caspase-3, combined with its reversible nature, allow for the precise dissection of caspase-3's role in various cellular processes. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this inhibitor in their studies. The ability to block caspase-3 activity with Ac-DEVD-CHO has been instrumental in confirming the central role of this enzyme in apoptotic pathways and continues to be a cornerstone of apoptosis research.[11]
References
- 1. Caspase 3 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. stemcell.com [stemcell.com]
- 6. Ac-DEVD-CHO, Caspase 3 (Apopain) Inhibitor - Echelon Biosciences [echelon-inc.com]
- 7. biotium.com [biotium.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cpcscientific.com [cpcscientific.com]
- 11. Caspase-3 and its inhibitor Ac-DEVD-CHO in rat lens epithelial cell apoptosis induced by hydrogen in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
